4-Chloro-3,5-dinitro-benzotrichloride
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Overview
Description
4-Chloro-3,5-dinitro-benzotrichloride is an organic compound with the molecular formula C7H2ClF3N2O4. It is a derivative of benzene, characterized by the presence of chloro, dinitro, and trichloromethyl groups. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3,5-dinitro-benzotrichloride typically involves the nitration of 4-chlorobenzotrichloride. The process begins with the chlorination of benzene to form 4-chlorobenzotrichloride, followed by nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions are carefully controlled to ensure the selective introduction of nitro groups at the 3 and 5 positions of the benzene ring.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of temperature and reaction time to maximize yield and purity. The final product is typically purified through recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3,5-dinitro-benzotrichloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of 4-amino-3,5-dinitro-benzotrichloride.
Reduction: Formation of 4-chloro-3,5-diamino-benzotrichloride.
Oxidation: Formation of this compound oxides.
Scientific Research Applications
4-Chloro-3,5-dinitro-benzotrichloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-3,5-dinitro-benzotrichloride involves its interaction with nucleophiles and electrophiles. The chloro group acts as a leaving group in substitution reactions, while the nitro groups influence the compound’s reactivity through electron-withdrawing effects. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3,5-dinitrobenzotrifluoride: Similar structure but with a trifluoromethyl group instead of a trichloromethyl group.
3,5-Dinitrobenzyl chloride: Lacks the chloro substituent but has similar nitro groups.
4-Nitrobenzotrichloride: Contains only one nitro group and a trichloromethyl group.
Uniqueness
4-Chloro-3,5-dinitro-benzotrichloride is unique due to the presence of both chloro and dinitro groups, which impart distinct reactivity and chemical properties. Its combination of electron-withdrawing groups makes it a versatile reagent in organic synthesis and industrial applications.
Properties
IUPAC Name |
2-chloro-1,3-dinitro-5-(trichloromethyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl4N2O4/c8-6-4(12(14)15)1-3(7(9,10)11)2-5(6)13(16)17/h1-2H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMAARPZFIUITSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])Cl)[N+](=O)[O-])C(Cl)(Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl4N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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